![molecular formula C21H20F3N3O3 B2810913 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2810913.png)

3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

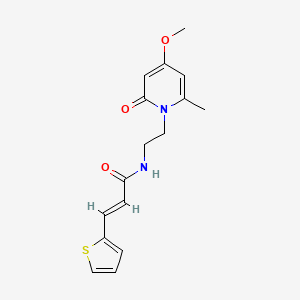

The compound “3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is part of a larger pyrrolidine-2,5-dione group. The molecule also contains a morpholine ring, which is a six-membered ring with one oxygen atom and one nitrogen atom . Additionally, there are two phenyl rings, one of which is substituted with a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring, for example, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Several studies have focused on synthesizing and characterizing compounds related to 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione, highlighting the compound's versatility as a precursor or intermediate for further chemical transformations:

Synthesis of Substituted Tricyclo[5.3.1.04,9]undecan-2,6-diones : Research demonstrated the synthesis of complex dione structures involving morpholine and pyrrolidine units, indicating the compound's utility in generating novel cyclic compounds with potential applications in material science or pharmaceuticals (Ahmed et al., 2001).

Preparation of Adamantane-2,4-diones and Bicyclo[2.2.2]octan-2-ones : This study involved the reaction of morpholine and pyrrolidine derivatives with acyl chlorides to produce bicyclic and tricyclic diones, showcasing the compound's reactivity and potential in synthesizing structurally complex diones (Ahmed & Hickmott, 1979).

Molecular Interactions and Photophysics

- Biomolecular Binding Properties : A study reported the synthesis of quinolines substituted with morpholin-4-yl and pyrrolidin-1-yl groups, highlighting the photophysical properties and strong interactions with ct-DNA. This suggests potential applications in bioimaging or as biochemical probes (Bonacorso et al., 2018).

Anticancer Activity

- In Vitro Cytotoxic Evaluation : Research on dihydropyrimidine-2,4(1H,3H)-dione derivatives incorporating morpholino and pyrrolidinyl groups showed preliminary anticancer activity, indicating the structural framework's potential in developing new anticancer agents (Udayakumar et al., 2017).

Spectroscopic and Crystallographic Analysis

- Crystal Structure of Mannich Bases : A study provided detailed crystallographic analysis of mannich bases derived from morpholino(phenyl)methyl pyrrolidine-2,5-dione, offering insights into the compound's molecular geometry and intermolecular interactions, crucial for designing materials with specific physical properties (Rajeswari et al., 2010).

Propriétés

IUPAC Name |

3-(4-morpholin-4-ylanilino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N3O3/c22-21(23,24)14-2-1-3-17(12-14)27-19(28)13-18(20(27)29)25-15-4-6-16(7-5-15)26-8-10-30-11-9-26/h1-7,12,18,25H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUSVGKGNRQLLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2810837.png)

![1-((3-chlorobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2810840.png)

![N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide](/img/structure/B2810841.png)

![3-[4-[(2-Chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(4-methylcyclohexyl)propanamide](/img/structure/B2810843.png)

![N-(2,4-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2810845.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2810848.png)

![N'-(1,3-Benzodioxol-5-ylmethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2810849.png)

![N-[2-(Cyanomethylamino)-2-oxoethyl]-N'-[4-(4-fluorophenyl)sulfonylphenyl]oxamide](/img/structure/B2810850.png)

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6-fluoroquinazoline](/img/structure/B2810852.png)